2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
CAS No.:
Cat. No.: VC13534820
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21N3O |
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Molecular Weight | 199.29 g/mol |
IUPAC Name | 2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | KEIUFNACHLTDGI-SECBINFHSA-N |
Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)C)C(=O)CN |
SMILES | CC(C)N(C1CCN(C1)C)C(=O)CN |
Canonical SMILES | CC(C)N(C1CCN(C1)C)C(=O)CN |
Introduction
Chemical Identity and Structural Features
2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is characterized by a molecular formula of and a molar mass of 199.29 g/mol . The compound features:
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A central acetamide backbone () modified with two substituents:
The stereochemistry of the pyrrolidine moiety ((R)-configuration) is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities .
Property | Value |
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CAS Number | 1354003-17-0 |
Molecular Formula | |
Molar Mass | 199.29 g/mol |
Key Functional Groups | Acetamide, pyrrolidine, isopropyl |
Physicochemical Properties and Stability
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Lipophilicity: The isopropyl and methyl-pyrrolidine groups likely enhance lipid solubility, favoring blood-brain barrier penetration .
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Ionization: The acetamide’s amino group () may render the compound partially protonated at physiological pH, influencing solubility and receptor binding .
Challenges and Future Directions
Synthetic Optimization
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Stereochemical Purity: Ensuring enantiomeric excess in the (R)-pyrrolidine moiety remains a hurdle, necessitating advanced catalytic asymmetric methods .
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Scalability: Transitioning from lab-scale synthesis to industrial production requires solvent optimization and cost-effective catalysts .
Pharmacological Profiling
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